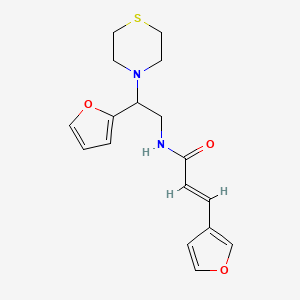

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-17(4-3-14-5-9-21-13-14)18-12-15(16-2-1-8-22-16)19-6-10-23-11-7-19/h1-5,8-9,13,15H,6-7,10-12H2,(H,18,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHGOOYOMYBYLD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C=CC2=COC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C(CNC(=O)/C=C/C2=COC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide typically involves the following steps:

-

Formation of the Intermediate: : The initial step involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 2-(furan-2-yl)-2-thiomorpholinoethanol.

-

Acryloylation: : The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The furan rings in (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups and potentially the furan rings.

-

Substitution: : The thiomorpholine moiety can undergo nucleophilic substitution reactions. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate, triethylamine.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

Oxidation Products: Oxidized furans, potentially forming furanones.

Reduction Products: Reduced amides and alcohols.

Substitution Products: Various substituted thiomorpholine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules might make it useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the materials science industry, (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide could be used in the synthesis of polymers and other advanced materials. Its unique properties might contribute to the development of materials with specific mechanical, thermal, or electrical properties.

Mecanismo De Acción

The mechanism by which (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan rings and thiomorpholine moiety could facilitate binding to specific molecular targets, influencing pathways involved in cellular processes.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

Key Differences and Implications

Thiomorpholine vs. Thiomorpholine’s reduced hydrogen-bonding capacity may lower solubility but enhance metabolic stability .

Furan-3-yl vs.

Dual Furan Moieties: The dual furan groups may enhance π-π stacking interactions with aromatic residues in enzyme active sites (e.g., Sortase A), a feature absent in mono-furan compounds like DM490 .

Pharmacological and Physicochemical Considerations

- Sortase A Inhibition: The target compound’s acrylamide backbone and furan substituents align with Sortase A inhibitors (e.g., 27a), but the thiomorpholinoethyl group may reduce polarity, affecting solubility .

- Melting Points and Stability : Morpholine derivatives (e.g., 27a) exhibit higher melting points (~218°C) due to stronger intermolecular hydrogen bonding, whereas thiomorpholine analogs may have lower thermal stability .

Actividad Biológica

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide is a compound of significant interest due to its potential biological activities. Its unique structure, featuring furan rings and a thiomorpholine moiety, suggests it may interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide is , with a molecular weight of 332.4 g/mol. The presence of furan rings is notable for their ability to participate in various chemical reactions, while the thiomorpholine group may enhance the compound's biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The furan rings can facilitate binding to target sites, potentially influencing cellular pathways involved in various physiological processes. The thiomorpholine moiety may also play a critical role in enhancing the compound's affinity for biological targets.

Anticancer Activity

Research has indicated that compounds similar to (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide exhibit anticancer properties. For instance, studies on related furan derivatives have shown that they can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Furan Derivative A | 5.0 | Induces apoptosis in breast cancer cells |

| Furan Derivative B | 10.0 | Inhibits cell cycle progression in lung cancer cells |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has demonstrated that furan-containing compounds can exhibit activity against a range of bacteria and fungi. For example, derivatives have shown effective inhibition against Staphylococcus aureus and Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- In Vivo Studies : In a mouse model, derivatives of furan-based compounds were tested for their anxiolytic effects. Results indicated that these compounds could significantly reduce anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.

- In Vitro Studies : Cell line assays demonstrated that the compound could inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentration ranges.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : For example, acrylamide formation via condensation of carboxylic acid derivatives with amines under anhydrous conditions (e.g., using pyridinium chlorochromate in THF) .

- Functional group transformations : Reduction of nitro groups or oxidation of alcohols using reagents like DIBAL-H .

- Purification : Techniques such as recrystallization (e.g., using ethanol or toluene) and column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) are critical for isolating intermediates. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Basic: Which spectroscopic methods confirm the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the presence of furan protons (δ 7.4–7.6 ppm), thiomorpholine methylene groups (δ 2.8–3.2 ppm), and acrylamide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms acrylamide C=O stretches (~1650 cm) and furan ring vibrations .

Advanced: How does the thiomorpholinoethyl group influence bioactivity compared to morpholino analogs?

Answer:

The thiomorpholinoethyl group enhances lipophilicity and hydrogen-bonding capacity due to sulfur’s polarizability. Compared to morpholino analogs:

- Improved binding affinity : Sulfur atoms may engage in hydrophobic interactions or coordinate with metal ions in enzyme active sites .

- Metabolic stability : Thiomorpholine’s reduced basicity compared to morpholine may decrease susceptibility to oxidative metabolism .

Methodological approach : Compare IC values in enzyme inhibition assays and logP measurements for structure-activity relationship (SAR) analysis .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Assay standardization : Use positive controls (e.g., known inhibitors) and replicate experiments under identical conditions (pH, temperature) .

- Target selectivity profiling : Employ orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .

- Data normalization : Express activity as % inhibition relative to baseline and account for solvent effects (e.g., DMSO tolerance limits) .

Basic: What solvents and catalysts optimize coupling reactions in synthesis?

Answer:

- Solvents : Anhydrous THF or dichloromethane (DCM) are preferred for moisture-sensitive reactions .

- Catalysts : Pyridinium chlorochromate (PCC) or N,N’-dicyclohexylcarbodiimide (DCC) for acrylamide bond formation .

- Temperature : Reflux conditions (70–80°C) for 6–12 hours ensure high yields .

Advanced: How can SHELX programs assist in determining its crystal structure?

Answer:

- Data processing : SHELXS (for solution) and SHELXL (for refinement) are used to analyze X-ray diffraction data.

- Key steps :

- Validation : Check for missed symmetry (PLATON) and hydrogen-bonding networks .

Advanced: How to design experiments to study interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) .

- Molecular docking : Use AutoDock Vina with target protein PDB files to predict binding modes .

- Mutagenesis assays : Replace key residues (e.g., catalytic cysteine) to validate binding sites .

Basic: What are the challenges in achieving high purity, and how are they addressed?

Answer:

- Challenges : Byproducts from incomplete reactions or epimerization.

- Solutions :

- HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients .

- Recrystallization : Optimize solvent polarity (e.g., ethanol for polar impurities) .

Advanced: What computational methods predict reactivity and stability?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous environments .

- QSPR models : Corrogate substituent effects with logP and molar refractivity .

Advanced: How do structural modifications impact pharmacokinetics?

Answer:

- Metabolism : Introduce electron-withdrawing groups (e.g., fluorine) on aromatic rings to block cytochrome P450 oxidation .

- Absorption : Modify thiomorpholine’s N-alkylation to enhance intestinal permeability (Caco-2 assay) .

- Half-life : Replace furan with thiophene to reduce glucuronidation rates (in vitro microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.